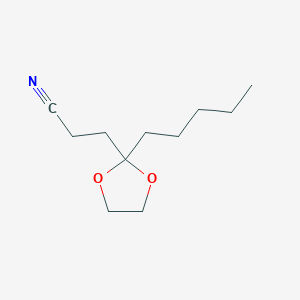
3-(2-Pentyl-1,3-dioxolan-2-YL)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile is a chemical compound with the molecular formula C11H19NO2 It is characterized by the presence of a dioxolane ring, a nitrile group, and a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile typically involves the reaction of a suitable dioxolane derivative with a nitrile precursor. One common method is the condensation of 2-pentyl-1,3-dioxolane with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted dioxolane derivatives.
科学研究应用
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and nitrile group can participate in binding interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic uses.
相似化合物的比较
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-propanol: Similar structure with a hydroxyl group instead of a nitrile group.
1-(1,3-Dioxolan-2-yl)-2-propanone: Contains a ketone group in place of the nitrile group.
Propanenitrile, 3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-: Features a different substitution pattern on the dioxolane ring.
Uniqueness
3-(2-Pentyl-1,3-dioxolan-2-yl)propanenitrile is unique due to its specific combination of a pentyl chain, dioxolane ring, and nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
679829-07-3 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-(2-pentyl-1,3-dioxolan-2-yl)propanenitrile |
InChI |
InChI=1S/C11H19NO2/c1-2-3-4-6-11(7-5-8-12)13-9-10-14-11/h2-7,9-10H2,1H3 |
InChI 键 |
PFOASXNCOLGWEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCCO1)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


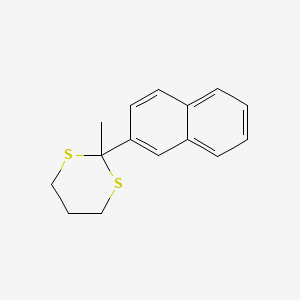
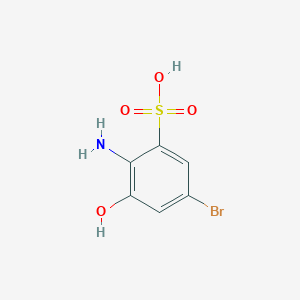
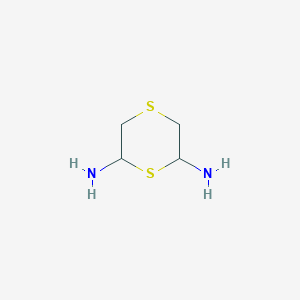
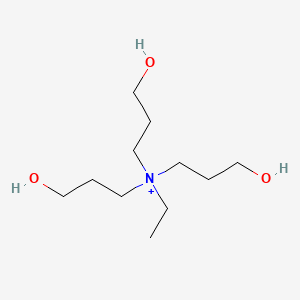
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
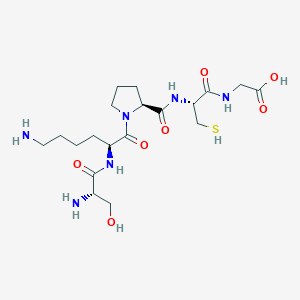
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
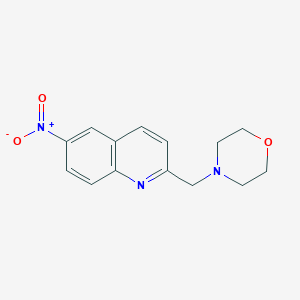
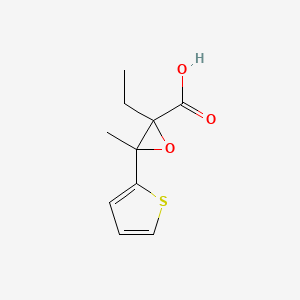
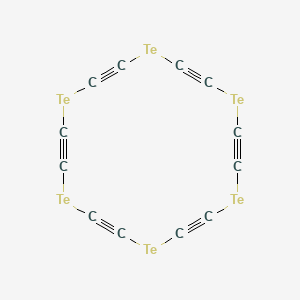
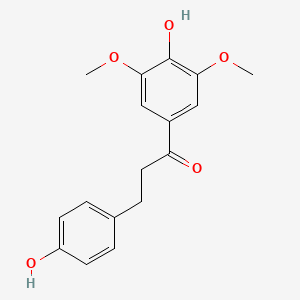
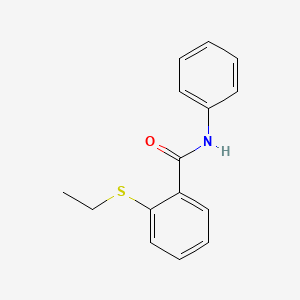
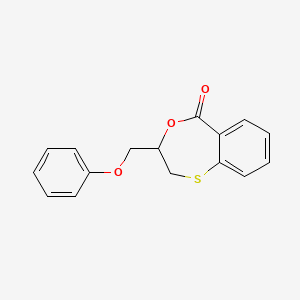
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
